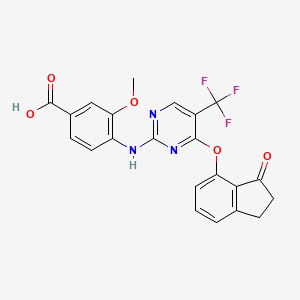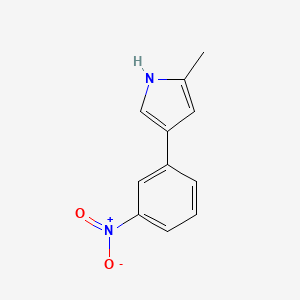
Tert-butyl (quinolin-3-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (quinolin-3-ylmethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (quinolin-3-ylmethyl)carbamate can be synthesized through several methods. One common method involves the reaction of quinolin-3-ylmethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically proceeds under mild conditions and results in the formation of the desired carbamate .
Another method involves the use of tert-butyl carbamate and quinolin-3-ylmethyl chloride. The reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . This method is advantageous due to its high yield and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (quinolin-3-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cesium carbonate, 1,4-dioxane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-3-ylmethyl carbamate, while reduction reactions may produce quinolin-3-ylmethanol .
Scientific Research Applications
Tert-butyl (quinolin-3-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (quinolin-3-ylmethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, allowing for the selective deprotection of amines in complex molecules . This property makes it valuable in the synthesis of peptides and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Di-tert-butyl dicarbonate: Used in the synthesis of tert-butyl carbamates.
Quinolin-3-ylmethyl chloride: A precursor in the synthesis of tert-butyl (quinolin-3-ylmethyl)carbamate.
Uniqueness
This compound is unique due to its combination of the quinoline ring and the tert-butyl carbamate group.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(quinolin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-9H,10H2,1-3H3,(H,17,18) |
InChI Key |
CLCAOPDVKZTFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)
![1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)
![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)

![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)

![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)
![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)

